molecular formula C18H12FN3O B2588392 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 243665-93-2

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B2588392
CAS No.: 243665-93-2
M. Wt: 305.312
InChI Key: GKSGDCAFEVTBHR-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 4 (hydroxyl), 5 (phenyl), and 7 (4-fluorophenyl). Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases, receptors, and enzymes . The hydroxyl group at C4 serves as a hydrogen bond donor, influencing solubility and molecular recognition .

Properties

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGDCAFEVTBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-fluoroaniline and benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with a suitable pyrimidine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times . The use of catalysts and controlled reaction environments are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with structurally related analogs:

Compound Name Substituents (Position) Key Properties Reference
Target Compound C4: -OH, C5: Ph, C7: 4-F-Ph LogP: ~1.34 (predicted); pKa: 2.71 (hydroxyl); Melting Point: 132–133°C
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (F1386-0303) C4: -OH, C5: Ph, C7: Ph MAP4K4 inhibitor; higher lipophilicity (LogP > target due to non-fluorinated Ph)
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine C4: pyrrolidinyl, C5: 4-Cl-Ph, C7: 4-Me-Ph Reduced solubility; enhanced steric bulk at C4; Cl increases lipophilicity
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol C4: -OH, C5: Ph, C7: 4-OMe-Ph OMe improves solubility (electron-donating) but reduces metabolic stability
6-(4-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine C2: -NH2, C4: -NH2, C7: 4-F-Ph Diamine groups increase basicity; potential for dual hydrogen bonding

Biological Activity

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its potential as an enzyme inhibitor and receptor modulator. The presence of both fluorophenyl and phenyl substituents enhances its chemical properties, making it a significant target for further research.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C18H12FN3O
Molecular Weight 323.30 g/mol
CAS Number 243665-93-2
IUPAC Name 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The biological activity of 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism positions the compound as a potential candidate for therapeutic applications in various diseases.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibition percentages ranging from 75% to 84% at concentrations of 40 µg/mL in human gastric cancer cells . The IC50 values for these compounds indicate their potency in inhibiting cell proliferation.

Antiviral and Anti-inflammatory Properties

In addition to anticancer activity, 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been explored for its antiviral and anti-inflammatory properties. Its mechanism may involve the modulation of immune responses or direct inhibition of viral replication processes.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values that suggest potent anticancer activity. For example, one derivative showed an IC50 value of 1.07 ± 0.22 µg/mL against SGC-7901 cells, outperforming standard treatments like 5-Fluorouracil (5-FU) in some cases .
  • Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor, demonstrating that it could effectively inhibit certain kinases involved in cancer progression. This inhibition was quantified through enzyme assays that measured the reduction in substrate conversion rates.

Comparative Analysis

To better understand the biological activity of 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC50 (µM)
7-(4-fluorophenyl)-5-phenyl... Anticancer1.07 ± 0.22
Pyrazolo[3,4-d]pyrimidine AntiviralVaries
Indole Derivatives Diverse pharmacologicalVaries

Q & A

Q. What are the synthetic routes for 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of a pyrrolo[2,3-d]pyrimidine core via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate.
  • Step 2 : Functionalization at the 4-position using hydroxylation or substitution reactions. For derivatives like hydrazone analogs (e.g., compounds 6a,b in ), hydrazine derivatives are introduced via condensation with aldehydes under reflux in dioxane with piperidine catalysis.
  • Critical conditions : Reaction time (6–8 hours), solvent choice (dioxane, ethanol), and catalysts (piperidine). Yields range from 58–59% for hydrazone derivatives .

Q. How is structural characterization performed for this compound and its derivatives?

Key methods include:

  • ¹H/¹³C NMR : Assignments are based on chemical shifts (e.g., aromatic protons at δ 7.42–7.95 ppm, NH signals at δ ~10.01 ppm) .
  • IR spectroscopy : Identification of functional groups (e.g., NH stretches at 3427–3428 cm⁻¹, C=N stretches at 1594–1602 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 441 [M⁺] for compound 6a ) confirm molecular weight .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

The U.S. National Cancer Institute (NCI) employs a 60-cell line panel across nine cancer types. Derivatives are screened at 10 µM, with anti-proliferative activity assessed via sulforhodamine B (SRB) assays. Activity is quantified as percentage growth inhibition relative to controls .

Advanced Research Questions

Q. How do molecular docking studies predict interactions between this compound and kinase targets like VEGFR-2?

Using software like MOE 2014.0901, the compound is docked into the VEGFR-2 active site (PDB ID: 4AGD). Key steps include:

  • Protein preparation : Removal of water molecules and addition of hydrogens.
  • Ligand optimization : Energy minimization of the compound.
  • Docking validation : Redocking the co-crystallized ligand (e.g., sunitinib) to validate the protocol. Results are interpreted via binding scores (e.g., S-scores) and interaction patterns (hydrogen bonds, hydrophobic contacts) .

Q. How does substitution at position 4 (e.g., hydroxyl vs. chlorine) impact biological activity compared to analogs?

The hydroxyl group at position 4 enhances hydrogen-bonding potential, influencing target selectivity. For example:

  • Chlorinated analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) exhibit higher electrophilicity, favoring covalent interactions with kinases.
  • Hydroxyl derivatives may engage in reversible hydrogen bonding, as seen in hydrazone analogs (6a,b ) with moderate VEGFR-2 affinity .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Prodrug design : Esterification of the hydroxyl group to enhance membrane permeability.
  • Formulation optimization : Use of solubilizing agents (e.g., cyclodextrins) or lipid-based carriers.
  • Metabolic stability : Introducing fluorine atoms (e.g., 4-fluorophenyl group) to resist oxidative degradation .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity data between similar derivatives resolved?

  • Case study : Compound 6a (chlorobenzylidene derivative) shows higher activity than 6b (methoxybenzylidene) against NCI cell lines. Contradictions arise from differences in electron-withdrawing vs. donating substituents. Resolution involves:
  • Dose-response assays : Determine IC₅₀ values to validate potency.
  • Computational modeling : Compare electrostatic potential maps to explain binding affinity variations .

Structure-Activity Relationship (SAR) Insights

Q. Which structural modifications enhance kinase inhibition selectivity?

  • Phenyl substituents : The 4-fluorophenyl group improves hydrophobic interactions with kinase pockets.
  • Hydrazone linkers : Increase conformational flexibility, enabling better target engagement.
  • Pyrrolo-pyrimidine core : Essential for π-π stacking with conserved kinase residues .

Methodological Recommendations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Purity >95% confirmed using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Validate C, H, N composition (e.g., C 67.95%, H 3.88% for 6a ) .

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